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molecular formula C14H13F3N2O3 B3030122 ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate CAS No. 868851-35-8

ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate

Cat. No. B3030122
M. Wt: 314.26
InChI Key: NXBWBOSSEPATOL-UHFFFAOYSA-N
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Patent
US07563910B2

Procedure details

To 11.0 g of 5-methyl-2-(4-trifluoromethoxy-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester in 40 ml of ethanol was added 40 ml of a 2N—NaOH solution and the reaction mixture was stirred at 100° C. for 17 hours. After such time the reaction mixture was cooled to +5° C. and treated with 80 ml of a 1N HCl solution. The precipitate was filtered, washed with water and dried under high vacuo to yield 8.3 g of a white powder.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:12]2[CH:17]=[CH:16][C:15]([O:18][C:19]([F:22])([F:21])[F:20])=[CH:14][CH:13]=2)[NH:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[Na+].Cl>C(O)C>[CH3:11][C:10]1[NH:9][C:8]([C:12]2[CH:17]=[CH:16][C:15]([O:18][C:19]([F:21])([F:20])[F:22])=[CH:14][CH:13]=2)=[N:7][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(NC1C)C1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 100° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After such time the reaction mixture was cooled to +5° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC1=C(N=C(N1)C1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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